molecular formula C5H6N2O3S B14059252 3-Hydroxypyridine-4-sulfonamide

3-Hydroxypyridine-4-sulfonamide

Cat. No.: B14059252
M. Wt: 174.18 g/mol
InChI Key: LKWGGDDOIYUZJB-UHFFFAOYSA-N
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Description

3-Hydroxypyridine-4-sulfonamide is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a hydroxyl group at the third position and a sulfonamide group at the fourth position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxypyridine-4-sulfonamide typically involves the sulfonation of 3-hydroxypyridine. One common method is the reaction of 3-hydroxypyridine with fuming sulfuric acid, which introduces the sulfonamide group at the fourth position of the pyridine ring . The reaction is usually carried out under controlled temperature conditions to ensure the desired substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxypyridine-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-pyridinecarboxylic acid derivatives.

    Reduction: Formation of 3-hydroxypyridine-4-amine.

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

3-Hydroxypyridine-4-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Hydroxypyridine-4-sulfonamide involves its interaction with specific molecular targets. In the case of its antimicrobial activity, the compound is believed to inhibit the synthesis of folic acid in bacteria by acting as a competitive antagonist of p-aminobenzoic acid . This inhibition disrupts the production of DNA, ultimately leading to the death of the bacterial cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Hydroxypyridine-4-sulfonamide is unique due to the presence of both hydroxyl and sulfonamide groups on the pyridine ring. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C5H6N2O3S

Molecular Weight

174.18 g/mol

IUPAC Name

3-hydroxypyridine-4-sulfonamide

InChI

InChI=1S/C5H6N2O3S/c6-11(9,10)5-1-2-7-3-4(5)8/h1-3,8H,(H2,6,9,10)

InChI Key

LKWGGDDOIYUZJB-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC(=C1S(=O)(=O)N)O

Origin of Product

United States

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